6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile
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Overview
Description
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a quinoline derivative with the molecular formula C12H8BrClN2 and a molecular weight of 295.56 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and a nitrile group attached to a quinoline ring. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .
Scientific Research Applications
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-ethylquinoline: Lacks the nitrile group but shares a similar quinoline core structure.
4-Chloro-2-ethylquinoline-3-carbonitrile: Similar structure but without the bromine atom.
6-Bromo-2-ethylquinoline-3-carbonitrile: Similar structure but without the chlorine atom
Uniqueness
6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the quinoline ring. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKZHIOTJYCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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